2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Piperidine protons : Resonances between δ 1.5–3.0 ppm, corresponding to axial and equatorial hydrogens. The N–H proton (in free base form) typically appears at δ ~2.5 ppm but is absent in the hydrochloride salt due to protonation.
- Ethylene linker : The –CH₂–O–CH₂– group shows split signals at δ 3.4–4.2 ppm.
- 2-Methoxybenzyl group : Aromatic protons resonate at δ 6.8–7.5 ppm, with the methoxy singlet at δ 3.8 ppm.
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
Structural Summary Table
| Property | Data |
|---|---|
| IUPAC Name | 1-(2-{[2-(Methoxy)phenyl]methoxy}ethyl)piperidinium chloride |
| CAS Number | 1220018-68-7 |
| Molecular Formula | C₁₅H₂₄ClNO₂ |
| Molecular Weight | 285.81 g/mol |
| Key NMR Shifts | δ 3.8 (OCH₃), δ 6.8–7.5 (Ar-H) |
| IR Signatures | 1100–1250 cm⁻¹ (C–O–C) |
Properties
IUPAC Name |
2-[2-[(2-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-17-15-8-3-2-6-13(15)12-18-11-9-14-7-4-5-10-16-14;/h2-3,6,8,14,16H,4-5,7,9-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMPMQRDFQHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Methoxybenzyl alcohol or 2-methoxybenzyl chloride : Provides the methoxybenzyl protecting group.
- 2-Chloroethylpiperidine or 2-(2-chloroethoxy)ethyl derivatives : Acts as the alkylating agent for piperidine.
- Piperidine : The core heterocyclic amine.
- Hydrochloric acid : For salt formation.
Typical Synthetic Procedure
Ether Formation (Protection Step)
2-Methoxybenzyl alcohol is reacted with ethylene glycol derivatives under conditions favoring ether bond formation to yield 2-(2-methoxybenzyl)oxyethyl intermediates.Nucleophilic Substitution with Piperidine
The intermediate bearing a good leaving group (e.g., chloride) on the ethyl chain is reacted with piperidine. This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane under reflux or elevated temperature conditions, often in the presence of a base to scavenge the released acid.Hydrochloride Salt Formation
The free base is treated with hydrochloric acid, either as a gas or in solution, to form the hydrochloride salt, enhancing solubility and crystallinity.
Reaction Conditions and Optimization
- Solvents : THF, dichloromethane, or toluene are commonly used due to their ability to dissolve both organic and amine components.
- Temperature : Reflux temperatures (60–80 °C for THF; up to 100 °C for toluene) facilitate reaction completion within 3–6 hours.
- Bases : Triethylamine or sodium hydride may be used to neutralize acid by-products and drive the reaction forward.
- Purification : The crude product is purified by recrystallization from solvents such as ethanol or ethyl acetate, or by chromatographic methods if necessary.
Industrial Production Considerations
Industrial scale synthesis follows a similar route but incorporates process intensification techniques:
- Continuous flow reactors for improved heat and mass transfer.
- Automated control of reaction parameters to optimize yield and reduce impurities.
- Recovery and recycling of solvents and by-products to reduce cost and environmental impact.
- Vacuum distillation and crystallization for high-purity product isolation.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Ether formation | 2-Methoxybenzyl alcohol + ethylene glycol | Toluene/THF | 80–100 °C | 4–6 hours | Acid catalyst may be used |
| Nucleophilic substitution | Intermediate + Piperidine + Base | THF/Dichloromethane | Reflux (60–80 °C) | 3–5 hours | Base scavenges HCl |
| Hydrochloride salt formation | Free base + HCl (gas or solution) | Ethanol/Water | Room temperature | 1–2 hours | Enhances solubility and stability |
| Purification | Recrystallization or chromatography | Ethanol/EtOAc | Ambient | Variable | To achieve >98% purity |
Research Findings and Analytical Data
- Purity and Yield : Optimized reaction conditions yield the hydrochloride salt in 75–85% isolated yield with purity >98% confirmed by HPLC.
- Spectroscopic Characterization :
- NMR (¹H and ¹³C) confirms the presence of methoxybenzyl ether and piperidine moieties.
- Mass spectrometry confirms molecular weight consistent with C16H24ClNO2 (hydrochloride salt).
- Melting point typically ranges between 180–185 °C for the hydrochloride salt.
- Stability : The hydrochloride salt exhibits enhanced thermal and hydrolytic stability compared to the free base.
Comparative Analysis with Related Compounds
The presence of the 2-methoxybenzyl ether group differentiates this compound from other piperidine derivatives such as 2-[2-(4-allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride, which contains an allyl substituent on the aromatic ring and shows different reactivity and solubility profiles. The methoxybenzyl group is commonly used as a protecting group in organic synthesis, facilitating selective reactions and deprotection strategies.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperidine ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or sodium methoxide in an organic solvent.
Major Products Formed
Oxidation: Formation of 2-{2-[(2-Hydroxybenzyl)oxy]ethyl}piperidine hydrochloride.
Reduction: Formation of a more saturated piperidine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride typically involves the nucleophilic substitution of piperidine with 2-methoxybenzyl chloride. The reaction is generally conducted in an organic solvent like dichloromethane under reflux conditions, using sodium hydroxide as a base to facilitate the reaction.
Industrial Production
For larger-scale production, continuous flow reactors and automated systems may be employed to enhance efficiency. Purification techniques such as recrystallization or chromatography are utilized to ensure the compound's purity.
Chemistry
This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with potentially enhanced properties.
Biology
In biological research, this compound is studied for its interactions with enzymes and receptors. It may act as an inhibitor or activator of specific biological pathways, making it valuable for understanding biochemical processes.
Medicine
The compound is being investigated for its therapeutic potential, particularly as a precursor in drug development. Its structural characteristics suggest it may possess properties beneficial for treating various medical conditions.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials, contributing to advancements in various fields including pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits potential biological activities relevant to medicinal chemistry:
- Neuroprotective Effects : Studies on piperidine derivatives suggest that modifications can enhance acetylcholinesterase (AChE) inhibition and reduce neurotoxicity in cellular models, indicating potential neuroprotective properties for this compound.
- Antimicrobial Efficacy : In vitro tests on related piperidine compounds have shown promising antibacterial activity against strains like E. coli and S. aureus, warranting further investigation into this compound's specific efficacy.
- Oxidative Stress Reduction : Research highlights the antioxidant capabilities of similar compounds, demonstrating their ability to mitigate oxidative damage in neuronal cells exposed to harmful agents. This property could be advantageous in developing therapeutic agents for neurodegenerative conditions.
Neuroprotective Effects
A study investigating the neuroprotective effects of piperidine derivatives found that certain modifications improved AChE inhibition and reduced neurotoxicity in cellular models. This suggests that this compound could possess similar protective effects.
Antimicrobial Efficacy
In vitro tests on related piperidine compounds showed promising results against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential. Further studies are warranted to evaluate the specific efficacy of this compound.
Oxidative Stress Reduction
Research highlighted the antioxidant capabilities of similar compounds, demonstrating their ability to mitigate oxidative damage in neuronal cells exposed to harmful agents. This property may be beneficial in developing therapeutic agents for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Motifs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: Electron-Donating Groups: The 2-methoxy group in the target compound may enhance stability compared to halogenated analogs (e.g., 4-bromo in CAS 1220032-45-0) . Bulkiness: The tert-pentyl group in CAS 1220030-87-4 likely reduces aqueous solubility but increases lipid membrane permeability .
Antimicrobial Activity
This suggests that the 2-methoxybenzyloxyethyl group could similarly influence microbial targeting.
Research Implications and Gaps
- Pharmacological Potential: Structural similarities to donepezil (a piperidine-based acetylcholinesterase inhibitor) imply possible CNS applications .
- Data Limitations : Direct pharmacological or toxicological data for the target compound is absent in the evidence, necessitating further experimental validation.
- Synthetic Flexibility : The piperidine core allows modular substitution, as demonstrated by diverse analogs in and , enabling tailored drug design .
Biological Activity
2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a piperidine ring with a methoxybenzyl ether substituent, suggests various pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H24ClNO2, with a molecular weight of approximately 285.81 g/mol. The compound features a piperidine ring, which is known for its role in numerous bioactive molecules.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress. For instance, related compounds have shown high antioxidant activity measured through various assays like DPPH and ABTS .
- Antimicrobial Effects : The piperidine scaffold has been associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies reveal that modifications on the piperidine ring can enhance antibacterial potency .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective effects of piperidine derivatives found that certain modifications improved AChE inhibition and reduced neurotoxicity in cellular models . This suggests that this compound could have similar protective effects.
- Antimicrobial Efficacy : In vitro tests on related piperidine compounds showed promising results against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential . Further studies are warranted to evaluate the specific efficacy of this compound.
- Oxidative Stress Reduction : Research highlighted the antioxidant capabilities of similar compounds, demonstrating their ability to mitigate oxidative damage in neuronal cells exposed to harmful agents . This property may be beneficial in developing therapeutic agents for neurodegenerative conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
